molecular formula C18H25N5 B12262515 N,N-dimethyl-2-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine

N,N-dimethyl-2-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine

Cat. No.: B12262515
M. Wt: 311.4 g/mol
InChI Key: KBQZSBXMVRGZJK-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities . This compound is of particular interest due to its unique structure, which combines a pyrimidine ring with a piperazine moiety, making it a valuable subject for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C18H25N5

Molecular Weight

311.4 g/mol

IUPAC Name

N,N-dimethyl-2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]pyrimidin-4-amine

InChI

InChI=1S/C18H25N5/c1-15-6-4-5-7-16(15)14-22-10-12-23(13-11-22)18-19-9-8-17(20-18)21(2)3/h4-9H,10-14H2,1-3H3

InChI Key

KBQZSBXMVRGZJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C3=NC=CC(=N3)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N,N-dimethyl-2-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives such as:

Uniqueness

N,N-dimethyl-2-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine is unique due to its specific combination of a pyrimidine ring and a piperazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

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